2,4-Dimethylcyclohexanone

Description

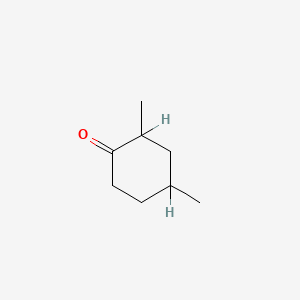

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWILKIQCGDTBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041364 | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-55-2 | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX8B1K846B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2,4-Dimethylcyclohexanone CAS number and properties"

An In-depth Technical Guide to 2,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 823-55-2) is a cyclic ketone that serves as a notable intermediate in organic synthesis.[1][2][3] Its structural isomers, cis- and trans-2,4-dimethylcyclohexanone, are of particular interest in stereoselective synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a C8 ketone with two methyl substituents on the cyclohexanone (B45756) ring.[1][2][3] The properties of the commercially available product, which is often a mixture of cis and trans isomers, can vary.[1] Below is a summary of its key properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 823-55-2 (Mixture of isomers) | [1][2] |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1] |

| IUPAC Name | 2,4-dimethylcyclohexan-1-one | [1] |

| Synonyms | Cyclohexanone, 2,4-dimethyl-; 2,4-Dimethylcyclohexan-1-one | [1][2] |

| LogP | 1.92 | [2] |

Table 2: Physical Properties

| Property | Value | Notes and References |

| Boiling Point | 174-176 °C | Data for the related 2,6-dimethylcyclohexanone (B152311) isomer mixture.[4] |

| Melting Point | 9.25 °C (estimate) | For trans-isomer.[5] |

| Density | 0.925 g/mL at 25 °C | Data for the related 2,6-dimethylcyclohexanone isomer mixture.[4] |

| Refractive Index | 1.447 (n20/D) | Data for the related 2,6-dimethylcyclohexanone isomer mixture.[4] |

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions should be observed during handling and storage.

Table 3: GHS Hazard Information

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation.[1] H228: Flammable solid (for related compounds).[6] |

| Precautionary Statements | P210, P240, P241, P264, P280, P305+P351+P338, P337+P313, P370+P378 |

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including safety goggles and gloves.[6] Keep away from heat, sparks, and open flames.[6]

Synthesis Protocols

A common route for the synthesis of substituted cyclohexanones involves the catalytic hydrogenation of the corresponding substituted phenol, followed by oxidation of the resulting cyclohexanol.

General Synthesis from 2,4-Dimethylphenol (B51704)

This two-step process is a widely used industrial method for producing substituted cyclohexanones.

Experimental Protocol:

Step 1: Hydrogenation of 2,4-Dimethylphenol

-

Reaction Setup: In a high-pressure reactor, charge 2,4-dimethylphenol and a suitable solvent such as methanol.

-

Catalyst: Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by techniques like Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The solvent can be removed under reduced pressure to yield crude 2,4-dimethylcyclohexanol (B1614846).

Step 2: Oxidation of 2,4-Dimethylcyclohexanol

-

Reaction Setup: Dissolve the crude 2,4-dimethylcyclohexanol in an appropriate organic solvent (e.g., acetone).

-

Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise. Maintain the temperature during the addition.

-

Work-up: Once the oxidation is complete, quench the reaction, typically with isopropanol. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude this compound can be purified by distillation or column chromatography.

Caption: Synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

Experimental Protocol:

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

-

Detection: UV detection is typically suitable for compounds with a carbonyl group.

Caption: HPLC Analysis Workflow.

Spectroscopic Data

¹H NMR: Expected chemical shifts would include signals for the methyl groups, typically in the range of 0.9-1.2 ppm, and multiplets for the methylene (B1212753) and methine protons of the cyclohexane (B81311) ring between 1.5 and 2.5 ppm.

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 200-215 ppm. Signals for the methyl carbons and the carbons of the cyclohexane ring would appear in the upfield region. For the related 4,4-dimethyl-2-cyclohexen-1-one, the carbonyl carbon appears at 199.6 ppm.[7]

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected around 1710 cm⁻¹.

Biological Relevance and Applications

This compound is a key intermediate in the synthesis of Cycloheximide , an antibiotic that inhibits protein synthesis in eukaryotes. The decomposition of Cycloheximide under alkaline conditions can also yield this compound. This relationship makes it a compound of interest in the development and study of protein synthesis inhibitors and related therapeutic agents.

Caption: Role in Cycloheximide Synthesis.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for stereochemically complex molecules. This guide provides essential technical information for its safe handling, synthesis, and analysis. Further research into the specific properties of its individual isomers could open new avenues for its application in drug discovery and development.

References

- 1. This compound | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,6-二甲基环己酮,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylcyclohexanone is a disubstituted cyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules and complex natural products. Its structure, featuring two methyl groups on a cyclohexane (B81311) ring, gives rise to cis and trans stereoisomers, each with distinct physical and chemical properties. Understanding these properties is crucial for the strategic design of synthetic pathways and for the isolation and characterization of the desired isomer. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical pathways and experimental workflows.

Physical Properties

The physical properties of the cis and trans isomers of this compound can differ due to variations in their three-dimensional structures, which affect intermolecular interactions. While experimentally determined data for both isomers is not extensively available in the literature, a compilation of available and estimated data is presented below. For comparison, data for related dimethylcyclohexanone isomers are also included.

| Property | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone | 2,6-Dimethylcyclohexanone | 3,4-Dimethylcyclohexanone | 4,4-Dimethylcyclohexanone |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] | 126.20 g/mol [3] | 126.199 g/mol | 126.20 g/mol |

| Boiling Point | No specific data available | ~174.35 °C (estimated)[2] | 173-174 °C @ 718 Torr[3] | 187 °C @ 760 mmHg | 170.6±8.0 °C |

| Melting Point | No specific data available | ~9.25 °C (estimated)[2] | 125-126 °C[3] | ~9.25 °C (estimate) | 41-43 °C |

| Density | No specific data available | ~0.9004 g/cm³ (estimated)[2] | 0.9087 g/cm³ @ 20 °C[3] | 0.882 g/cm³ | No specific data available |

| Refractive Index | No specific data available | ~1.4488 (estimated)[2] | No specific data available | 1.433 | No specific data available |

Chemical Properties and Reactions

This compound exhibits the typical reactivity of a cyclic ketone. The presence of two stereocenters at the C2 and C4 positions leads to the existence of cis and trans diastereomers.

Isomerization: The cis and trans isomers of this compound can be interconverted under basic or acidic conditions. This isomerization proceeds through an enol or enolate intermediate, which allows for epimerization at the α-carbon (C2). The thermodynamically more stable trans isomer, where both methyl groups can occupy equatorial positions in the chair conformation, is generally favored at equilibrium.

Synthesis: A common route to this compound involves the oxidation of the corresponding 2,4-dimethylcyclohexanol (B1614846). The stereochemistry of the resulting ketone can be influenced by the stereochemistry of the starting alcohol and the reaction conditions.

Typical Ketone Reactions: As a ketone, this compound undergoes a variety of reactions at the carbonyl group, including:

-

Nucleophilic addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles.

-

Reduction: Reduction to the corresponding 2,4-dimethylcyclohexanol using agents like sodium borohydride (B1222165) or lithium aluminum hydride.

-

Enolate formation: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

Experimental Protocols

Synthesis of a Mixture of cis- and trans-2,4-Dimethylcyclohexanone via Oxidation of 2,4-Dimethylcyclohexanol

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent.

Materials:

-

2,4-Dimethylcyclohexanol (mixture of isomers)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Chromatography column

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

-

Dissolve 2,4-dimethylcyclohexanol (1 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the solution of the alcohol dropwise to the PCC suspension at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as a mixture of cis and trans isomers.

Separation of cis- and trans-2,4-Dimethylcyclohexanone Isomers by Column Chromatography

This protocol provides a general method for the separation of diastereomers based on their differing polarities.[4]

Materials:

-

Crude mixture of cis- and trans-2,4-dimethylcyclohexanone

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a chromatography column with silica gel slurried in hexane.

-

Dissolve the crude ketone mixture in a minimal amount of a non-polar solvent (e.g., hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar isomer (typically the trans isomer) is expected to elute first.

-

Collect fractions and monitor the separation by TLC.

-

Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the more polar isomer (typically the cis isomer).

-

Combine the fractions containing each pure isomer, as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated cis- and trans-2,4-dimethylcyclohexanone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and coupling constants of the signals for the methyl groups and the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different magnetic environments.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbonyl carbon and the carbons of the cyclohexane ring and methyl groups will be distinct for each isomer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum will show a characteristic strong absorption for the carbonyl (C=O) stretch, typically in the range of 1710-1725 cm⁻¹ for a saturated six-membered ring ketone. Subtle differences in the fingerprint region may also be observed between the isomers.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Use a suitable ionization method, such as electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) should be observed at m/z = 126. The fragmentation pattern, resulting from the cleavage of the molecule, can provide further structural information and may show differences between the cis and trans isomers. Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement.[5]

Visualizations

References

- 1. (2s)-cis-2,4-Dimethyl-cyclohexanone | C8H14O | CID 12779517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2,4-dimethylcyclohexanone, (2S) CAS#: 93921-42-7 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of cis- and trans-2,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain cis- and trans-2,4-dimethylcyclohexanone. It includes detailed experimental protocols for the synthesis of an isomeric mixture via catalytic hydrogenation and strategies for the stereoselective synthesis of the individual isomers. Furthermore, this document presents a comparative analysis of the spectroscopic data for both isomers and outlines methods for their separation and characterization.

Synthesis of a Mixture of cis- and trans-2,4-Dimethylcyclohexanone via Catalytic Hydrogenation

A common and effective method for the synthesis of 2,4-dimethylcyclohexanone is the catalytic hydrogenation of 2,4-dimethylphenol (B51704). This method typically yields a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dimethylphenol

Materials:

-

2,4-Dimethylphenol

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) (or other suitable solvent such as ethyl acetate)

-

Hydrogen gas

-

High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

-

In a high-pressure autoclave, a solution of 2,4-dimethylphenol in ethanol is prepared.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 5-10 atm).

-

The reaction mixture is stirred vigorously and heated to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 4-8 hours), or until the reaction is complete as monitored by a suitable technique like Gas Chromatography (GC).

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is a mixture of cis- and trans-2,4-dimethylcyclohexanone and 2,4-dimethylcyclohexanol (B1614846).

-

The crude product can be purified and the isomers separated by fractional distillation or column chromatography.

Expected Outcome:

The catalytic hydrogenation of 2,4-dimethylphenol typically yields a mixture of cis- and trans-2,4-dimethylcyclohexanone, with the formation of 2,4-dimethylcyclohexanol as a potential side product from over-reduction. The ratio of the cis to trans isomers is dependent on the specific reaction conditions.

Stereoselective Synthesis of cis- and trans-2,4-Dimethylcyclohexanone

The stereoselective synthesis of either the cis or trans isomer can be achieved through the reduction of a suitable precursor, such as 2,4-dimethyl-2-cyclohexen-1-one, using specific reducing agents that favor the formation of one diastereomer over the other.

Stereoselective Synthesis of cis-2,4-Dimethylcyclohexanone

The synthesis of the cis isomer can be favored by using a sterically hindered reducing agent that preferentially attacks the carbonyl group from the less hindered face of the cyclohexenone ring.

Proposed Experimental Protocol: Reduction of 2,4-Dimethyl-2-cyclohexen-1-one

Materials:

-

2,4-Dimethyl-2-cyclohexen-1-one

-

Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2,4-dimethyl-2-cyclohexen-1-one in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

L-Selectride® (1.1-1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), and the progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the cis-2,4-dimethylcyclohexanone.

Stereoselective Synthesis of trans-2,4-Dimethylcyclohexanone

The synthesis of the trans isomer can be achieved through methods that favor thermodynamic control, such as the isomerization of the cis isomer.

Proposed Experimental Protocol: Isomerization of cis-2,4-Dimethylcyclohexanone

Materials:

-

cis-2,4-Dimethylcyclohexanone (or a mixture of isomers)

-

Sodium methoxide (B1231860) in methanol (B129727) (or another suitable base/acid catalyst)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cis-2,4-dimethylcyclohexanone (or a mixture of isomers) in methanol is prepared.

-

A catalytic amount of sodium methoxide is added to the solution.

-

The mixture is stirred at room temperature or gently heated for a period to allow for equilibration to the more stable trans isomer. The progress of the isomerization can be monitored by GC.

-

Once the desired isomeric ratio is achieved, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting mixture, enriched in the trans isomer, can be further purified by column chromatography or fractional distillation.

Data Presentation

Table 1: Spectroscopic Data for cis- and trans-2,4-Dimethylcyclohexanone

| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) |

| cis-2,4-Dimethylcyclohexanone | Data not available in the search results | Data not available in the search results | Characteristic C=O stretch expected around 1715 cm⁻¹ |

| trans-2,4-Dimethylcyclohexanone | Data not available in the search results | Data not available in the search results | Characteristic C=O stretch expected around 1715 cm⁻¹ |

Table 2: Quantitative Data for Synthesis Methods

| Synthesis Method | Starting Material | Product(s) | Yield | cis:trans Ratio |

| Catalytic Hydrogenation | 2,4-Dimethylphenol | Mixture of cis/trans isomers and 2,4-dimethylcyclohexanol | Dependent on reaction conditions | Dependent on catalyst and conditions |

| Stereoselective Reduction | 2,4-Dimethyl-2-cyclohexen-1-one | Primarily cis-2,4-dimethylcyclohexanone | High, typically >80% | High selectivity for cis isomer |

| Isomerization | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone | High, near quantitative conversion at equilibrium | Favors the thermodynamically more stable trans isomer |

Visualization of Synthetic Pathways and Workflows

Synthesis of Isomeric Mixture

Caption: Synthetic pathway for the preparation of a mixture of cis- and trans-2,4-dimethylcyclohexanone.

Stereoselective Synthesis and Separation Workflow

Caption: Experimental workflow for the stereoselective synthesis of cis-2,4-dimethylcyclohexanone and its subsequent isomerization to the trans isomer.

Conclusion

This technical guide has outlined the primary synthetic methodologies for obtaining both a mixture of cis- and trans-2,4-dimethylcyclohexanone and for the stereoselective synthesis of the individual isomers. The catalytic hydrogenation of 2,4-dimethylphenol provides a straightforward route to the isomeric mixture, while stereoselective reduction and subsequent isomerization offer pathways to the pure diastereomers. The provided experimental protocols serve as a foundation for researchers to develop and optimize these syntheses for their specific applications in chemical research and drug development. Further investigation is required to obtain detailed quantitative and spectroscopic data for the individual isomers.

Spectroscopic Data for 2,4-Dimethylcyclohexanone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 2,4-dimethylcyclohexanone. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and utilization in various research and development applications, including synthetic chemistry and drug discovery. This document summarizes key spectroscopic data, details experimental protocols, and presents logical workflows for isomer differentiation.

Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic data available for the cis and trans isomers of this compound. These values are essential for distinguishing between the two diastereomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis-2,4-Dimethylcyclohexanone | CH₃ (C2) | ~0.9 - 1.1 | Doublet | ~6-7 |

| CH₃ (C4) | ~0.9 - 1.1 | Doublet | ~6-7 | |

| Ring Protons | ~1.2 - 2.5 | Multiplets | - | |

| trans-2,4-Dimethylcyclohexanone | CH₃ (C2) | ~0.9 - 1.1 | Doublet | ~6-7 |

| CH₃ (C4) | ~0.9 - 1.1 | Doublet | ~6-7 | |

| Ring Protons | ~1.2 - 2.5 | Multiplets | - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis-2,4-Dimethylcyclohexanone | C=O | ~210 - 215 |

| CH-CH₃ (C2) | ~45 - 55 | |

| CH-CH₃ (C4) | ~30 - 40 | |

| CH₂ | ~20 - 40 | |

| CH₃ (C2) | ~15 - 25 | |

| CH₃ (C4) | ~15 - 25 | |

| trans-2,4-Dimethylcyclohexanone | C=O | ~210 - 215 |

| CH-CH₃ (C2) | ~45 - 55 | |

| CH-CH₃ (C4) | ~30 - 40 | |

| CH₂ | ~20 - 40 | |

| CH₃ (C2) | ~15 - 25 | |

| CH₃ (C4) | ~15 - 25 |

Table 3: Infrared (IR) Spectroscopy Data

| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Both Isomers | C=O (Ketone) | ~1715 | Strong |

| C-H (Alkyl) | ~2850 - 3000 | Strong |

Table 4: Mass Spectrometry (MS) Data

| Isomer | Key Fragment (m/z) | Interpretation |

| Both Isomers | 126 | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | |

| 97 | [M - C₂H₅]⁺ or [M - CO - H]⁺ | |

| 83 | [M - C₃H₇]⁺ | |

| 69 | Acylium ion fragment | |

| 55 | Alkyl fragment |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are standard protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the isomeric structures.

Methodology:

-

Sample Preparation: A 5-10 mg sample of the purified this compound isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

A standard single-pulse experiment is performed with a 90° pulse angle.

-

Acquisition time is typically 2-4 seconds with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon frequency.

-

A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to obtain singlets for each unique carbon atom.

-

A 30-45° pulse angle is used with a longer relaxation delay (2-5 seconds) to ensure accurate integration, particularly for the quaternary carbonyl carbon.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, primarily the carbonyl (C=O) group.

Methodology:

-

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and determine their molecular weight and fragmentation patterns.

Methodology:

-

Sample Preparation: A dilute solution of the this compound isomer is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).

-

The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

-

In EI mode, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Analysis: The mass spectrum for each isomer is analyzed to identify the molecular ion peak and the pattern of fragment ions, which provides a fingerprint for the molecule's structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.

Caption: General workflow for the separation and spectroscopic analysis of this compound isomers.

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylcyclohexanone is a disubstituted cyclic ketone that serves as a valuable model system for understanding the principles of stereoisomerism and conformational analysis in cyclohexane (B81311) rings. Its structure allows for both diastereomerism (cis and trans) and enantiomerism, resulting in a total of four possible stereoisomers. The relative orientation of the two methyl groups significantly influences the molecule's stability, physical properties, and reactivity. This guide provides a comprehensive overview of the molecular structure, stereochemical relationships, conformational analysis, and relevant experimental protocols for the synthesis and characterization of this compound isomers.

Molecular Structure and Stereoisomerism

This compound possesses two stereocenters at positions 2 and 4 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated as cis and trans, based on the relative orientation of the two methyl groups with respect to the plane of the ring.

-

Cis Isomers: In the cis configuration, both methyl groups are on the same side of the ring (either both pointing up or both pointing down). This results in a pair of enantiomers: (2R, 4S)-2,4-dimethylcyclohexanone and (2S, 4R)-2,4-dimethylcyclohexanone.

-

Trans Isomers: In the trans configuration, the methyl groups are on opposite sides of the ring (one pointing up and one pointing down). This also results in a pair of enantiomers: (2R, 4R)-2,4-dimethylcyclohexanone and (2S, 4S)-2,4-dimethylcyclohexanone.

The molecular formula for all stereoisomers is C₈H₁₄O, and the molecular weight is 126.20 g/mol .[1][2]

Conformational Analysis

The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The stability of these conformations is primarily dictated by the steric interactions of the methyl groups, particularly 1,3-diaxial interactions.

Cis-2,4-Dimethylcyclohexanone

The cis-isomer can exist in two rapidly interconverting chair conformations. In one conformation, the C2-methyl group is in an axial position and the C4-methyl group is in an equatorial position. In the ring-flipped conformation, the C2-methyl group becomes equatorial and the C4-methyl group becomes axial. The energy difference between these two conformers is small, and both are significantly populated at room temperature.

Trans-2,4-Dimethylcyclohexanone

The trans-isomer also exists in two chair conformations. In one, both methyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. Consequently, trans-2,4-dimethylcyclohexanone exists almost exclusively in the diequatorial conformation. This makes the trans isomer the thermodynamically more stable of the two diastereomers.

Quantitative Data

Precise experimental data for the individual, separated stereoisomers of this compound is not extensively reported in publicly available literature. The following table summarizes available information and data for the general compound and related structures.

| Property | Value | Isomer |

| Molecular Formula | C₈H₁₄O | All Isomers |

| Molecular Weight | 126.20 g/mol | All Isomers[1][2] |

Note: Specific boiling points, melting points, and detailed spectroscopic data for the pure cis and trans isomers are not consistently available in the surveyed literature. The synthesis of this compound typically yields a mixture of isomers.

Experimental Protocols

The synthesis of this compound often results in a mixture of cis and trans isomers. The thermodynamically less stable cis isomer can be converted to the more stable trans isomer through epimerization.

Synthesis of this compound (Isomer Mixture)

A common route to substituted cyclohexanones is the catalytic hydrogenation of the corresponding substituted phenol, followed by oxidation. For this compound, this would involve:

-

Hydrogenation of 2,4-dimethylphenol: 2,4-Dimethylphenol is hydrogenated using a catalyst such as rhodium on carbon in a suitable solvent like ethanol (B145695) under hydrogen pressure. This produces 2,4-dimethylcyclohexanol (B1614846) as a mixture of stereoisomers.

-

Oxidation of 2,4-dimethylcyclohexanol: The resulting mixture of alcohols is then oxidized to the corresponding ketone. A common method is the Jones oxidation, using chromium trioxide in aqueous sulfuric acid and acetone. This typically yields a mixture of cis- and trans-2,4-dimethylcyclohexanone.

Isomerization of cis- to trans-2,4-Dimethylcyclohexanone

The thermodynamically less stable cis isomer can be converted to the more stable trans isomer via enolate formation under basic conditions.

Objective: To epimerize the kinetically favored cis-2,4-dimethylcyclohexanone to the thermodynamically more stable trans isomer.

Materials:

-

Mixture of cis- and trans-2,4-dimethylcyclohexanone

-

Aqueous ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the mixture of cis- and trans-2,4-dimethylcyclohexanone in aqueous ethanol.

-

Add a catalytic amount of sodium hydroxide to the solution.

-

Stir the mixture at room temperature to allow for equilibration. The progress of the isomerization can be monitored by gas chromatography.

-

Once equilibrium is reached (indicated by a stable isomer ratio), neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the isomerically enriched mixture.

Separation of Diastereomers

The cis and trans diastereomers have different physical properties and can be separated using chromatographic techniques.

Objective: To separate the cis and trans isomers of this compound.

Methodology:

-

Column Chromatography: A silica (B1680970) gel column can be used with a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. The less polar trans isomer is expected to elute before the more polar cis isomer.

-

Gas Chromatography (GC): Preparative GC can also be employed for the separation of the isomers.

Visualizations

Stereoisomer Relationships

Caption: Stereochemical relationships of this compound isomers.

Synthetic and Isomerization Workflow

Caption: Synthetic workflow for this compound isomers.

References

An In-depth Technical Guide to the Thermodynamic Stability of 2,4-Dimethylcyclohexanone Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of cis- and trans-2,4-dimethylcyclohexanone. A thorough understanding of the conformational preferences of substituted cyclohexanones is paramount in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its reactivity and biological activity. This document outlines the fundamental principles governing the conformational equilibrium, details the experimental and computational methodologies for its investigation, and presents quantitative data on the relative stabilities of the different conformers.

Introduction to Conformational Analysis of Substituted Cyclohexanones

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying degrees of stability. The relative thermodynamic stability of these conformers is primarily governed by the interplay of steric interactions, most notably 1,3-diaxial interactions.

The presence of a carbonyl group in the cyclohexane ring introduces a region of sp² hybridization, slightly flattening the ring compared to cyclohexane. This can influence the magnitude of steric interactions and, consequently, the conformational equilibrium.

Conformational Isomers of 2,4-Dimethylcyclohexanone

This compound exists as two diastereomers: cis and trans. Each of these diastereomers can exist in two principal chair conformations that are in equilibrium through a process of ring inversion.

cis-2,4-Dimethylcyclohexanone

The cis isomer has one methyl group in an axial position and the other in an equatorial position in one chair conformation. Ring inversion leads to the other chair conformation where the axial methyl group becomes equatorial and the equatorial methyl group becomes axial.

trans-2,4-Dimethylcyclohexanone

The trans isomer can exist in two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and the other with both methyl groups in axial positions (diaxial).

Thermodynamic Stability and Quantitative Analysis

The relative stability of the conformers is determined by the change in Gibbs free energy (ΔG) between them. This energy difference is influenced by steric strain, primarily from 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the other two axial hydrogens (or other axial groups) on the same side of the ring.

The "A-value" of a substituent is a quantitative measure of the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[1] For a methyl group, the A-value is approximately 1.7 kcal/mol (7.1 kJ/mol), indicating a strong preference for the equatorial position.[2][3]

While specific experimental data for this compound is not abundant in the literature, the relative energies can be estimated based on the principles of conformational analysis and A-values, and more accurately determined through computational chemistry.

Table 1: Estimated Relative Conformational Energies of this compound Isomers

| Isomer | Conformer | Axial Methyl Groups | 1,3-Diaxial Interactions (Estimated) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| cis | (2-eq, 4-ax) / (2-ax, 4-eq) | 1 | One Me-H interaction | 0 | ~100 (degenerate) |

| trans | (2-eq, 4-eq) | 0 | None | 0 | >99 |

| (2-ax, 4-ax) | 2 | Two Me-H interactions and one Me-Me interaction | ~5.4 | <1 |

Note: These are estimated values based on A-values and the principles of conformational analysis. The actual energy differences may vary due to the influence of the carbonyl group and other subtle interactions. One study suggests a 1,3-diaxial interaction between two methyl groups introduces approximately 5.4 kcal/mol of steric strain.[4]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the ring inversion of cyclohexanones is typically fast on the NMR timescale, resulting in a spectrum that is a time-average of the individual conformers. At low temperatures, this inversion can be slowed down, allowing for the observation of signals from individual conformers. The relative areas of the signals correspond to the relative populations of the conformers, from which the free energy difference (ΔG) can be calculated.

Detailed Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol, or a mixture of deuterated solvents).

-

Room Temperature Spectrum: Acquire a high-resolution ¹H and ¹³C NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: Cool the sample in the NMR probe in a stepwise manner (e.g., in 10 K increments). Acquire spectra at each temperature.

-

Coalescence Temperature: Identify the temperature at which the signals for the two conformers begin to broaden and merge (the coalescence temperature). This can be used to calculate the energy barrier to ring inversion.

-

Low-Temperature Integration: At a temperature where the signals for the individual conformers are sharp and well-resolved, carefully integrate the corresponding peaks in the ¹H or ¹³C spectrum.

-

Data Analysis:

-

Calculate the equilibrium constant (K) from the ratio of the integrals of the conformer signals.

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry Protocols

Principle: Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the geometries and energies of the different conformers.

Detailed Protocol:

-

Structure Building: Build the 3D structures of the different chair conformers of cis- and trans-2,4-dimethylcyclohexanone using a molecular modeling software.

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure all low-energy conformers are identified.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory. A common and effective approach is to use Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Energy Calculation: Calculate the single-point electronic energy of each optimized structure with a higher level of theory or a larger basis set for improved accuracy if necessary.

-

Data Analysis:

-

The relative Gibbs free energy (ΔG) of each conformer is calculated by summing the electronic energy and the thermal free energy correction.

-

The conformer with the lowest ΔG is the most stable. The energy differences between the other conformers and the most stable one determine their relative populations at a given temperature.

-

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for cis- and trans-2,4-dimethylcyclohexanone.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound.

Conclusion

The thermodynamic stability of this compound conformers is dictated by the steric interactions of the methyl substituents. For the cis isomer, the two chair conformers are degenerate in energy. For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions. The quantitative determination of these energy differences can be achieved through a combination of low-temperature NMR spectroscopy and computational chemistry, providing valuable insights for researchers in drug development and materials science. The principles and protocols outlined in this guide serve as a comprehensive framework for the conformational analysis of this and other substituted cyclohexanone (B45756) systems.

References

The Synthesis of 2,4-Dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2,4-dimethylcyclohexanone, a valuable intermediate in the synthesis of various organic molecules. This document details the core methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for the key transformations.

Introduction

This compound is a disubstituted cyclic ketone that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active compounds, making its efficient synthesis a topic of interest for researchers in drug discovery and development. This guide will focus on the most practical and widely applicable synthetic strategies for obtaining this target molecule.

Core Synthetic Strategies

The synthesis of this compound can be approached through several key disconnection strategies. The most prominent and industrially scalable method involves a two-step sequence starting from the readily available 2,4-dimethylphenol (B51704):

-

Catalytic Hydrogenation of 2,4-Dimethylphenol: The aromatic ring of 2,4-dimethylphenol is reduced to the corresponding cyclohexanol (B46403) derivative, 2,4-dimethylcyclohexanol (B1614846).

-

Oxidation of 2,4-Dimethylcyclohexanol: The secondary alcohol is then oxidized to the target ketone, this compound.

Alternative, though potentially less direct, routes include:

-

Robinson Annulation: A classic ring-forming reaction that could theoretically be employed to construct the 2,4-dimethylcyclohexenone core, which would then require reduction.

-

Alkylation of a Pre-existing Cyclohexanone (B45756): This approach involves the introduction of methyl groups onto a cyclohexanone scaffold, though controlling the regioselectivity to achieve the desired 2,4-substitution pattern can be challenging.

This guide will primarily focus on the most robust hydrogenation-oxidation sequence.

Data Presentation: Comparison of Synthetic Parameters

The following tables summarize the key quantitative data associated with the primary synthetic steps for producing this compound.

Table 1: Catalytic Hydrogenation of Substituted Phenols

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to Cyclohexanol (%) |

| Pd/C | Phenol (B47542) | 80 | 1.0 | Water | 3 | 100 | High (implied) |

| Pd/C | Phenol | 300-400 | Supercritical | Ethanol | 2 | ~100 | Not specified |

| Ni/SiO₂-Al₂O₃ | Phenol | 300-400 | Supercritical | Ethanol | 2 | High | Low (ethylation products) |

| Ru/C | Phenol | 300-400 | Supercritical | Ethanol | 2 | High | Low (ethylation products) |

Table 2: Oxidation of Secondary Cyclohexanols

| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Pyridinium Chlorochromate (PCC) on Silica (B1680970) Gel | 2,4-di-tert-butylcyclohexanol (B3053655) | Dichloromethane (B109758) | Room Temp. | 30-60 min | High (not specified) |

| Sodium Hypochlorite / Acetic Acid | 2,4-di-tert-butylcyclohexanol | Diethyl Ether | 0 | 1-2 h | High (not specified) |

| Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine) | 2,4-di-tert-butylcyclohexanol | Dichloromethane | -78 to Room Temp. | ~1 h | High (not specified) |

| Chromic Acid (H₂CrO₄) | Secondary Alcohols (general) | Acetone/Water | Not specified | Not specified | Good to Excellent |

Note: Data for the oxidation of 2,4-di-tert-butylcyclohexanol is presented as a close analogue for the oxidation of 2,4-dimethylcyclohexanol.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar substrates.

Step 1: Catalytic Hydrogenation of 2,4-Dimethylphenol

This procedure is adapted from the general method for the hydrogenation of phenol to cyclohexanone.[2]

Materials:

-

2,4-Dimethylphenol

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure autoclave, combine 2,4-dimethylphenol (1.0 eq) and 5% Pd/C catalyst (typically 1-5 mol% of the substrate).

-

Add a suitable solvent, such as ethanol, to dissolve the 2,4-dimethylphenol.

-

Seal the autoclave and purge the system with nitrogen gas several times to remove any residual oxygen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.0 - 5.0 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80 - 150 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 3-24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2,4-dimethylcyclohexanol. The product can be purified by distillation or chromatography if necessary.

Step 2: Oxidation of 2,4-Dimethylcyclohexanol to this compound

This protocol is adapted from the oxidation of 2,4-di-tert-butylcyclohexanol using PCC on silica gel.[1]

Materials:

-

2,4-Dimethylcyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Silica gel (230-400 mesh)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Celite

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a mortar and pestle, grind PCC with an equal mass of silica gel to obtain a fine, light-orange powder.

-

In a round-bottomed flask equipped with a magnetic stir bar, add the PCC-silica gel mixture.

-

Add anhydrous dichloromethane to the flask.

-

While stirring, add a solution of 2,4-dimethylcyclohexanol (1.0 eq) in a minimal amount of dichloromethane.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Prepare a short filtration column in a Pasteur pipette with a cotton plug, a small layer of Celite, and a layer of silica gel.

-

Pass the reaction mixture through the filtration column to remove the chromium salts and excess reagents.

-

Wash the column with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for synthesis.

Alternative Synthetic Route: Robinson Annulation

While less direct for this specific target, the Robinson annulation provides a powerful method for constructing substituted cyclohexenone rings. The synthesis of a 2,4-dimethylcyclohexenone precursor would likely involve the reaction of a pentanone enolate with methyl vinyl ketone.

Caption: Robinson annulation approach to this compound.

References

An In-depth Technical Guide to the Catalytic Hydrogenation of 2,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2,4-dimethylphenol (B51704), a critical transformation for the synthesis of valuable chemical intermediates, including 2,4-dimethylcyclohexanol (B1614846) and 2,4-dimethylcyclohexanone. These products are significant in the fragrance industry and as precursors for various fine chemicals and pharmaceuticals. This document details the reaction pathways, prevalent catalytic systems, experimental protocols, and the influence of key process parameters on product distribution and reaction efficiency.

Introduction to the Hydrogenation of 2,4-Dimethylphenol

The catalytic hydrogenation of 2,4-dimethylphenol involves the addition of hydrogen to the aromatic ring, leading to the formation of saturated cyclic alcohols and ketones. The primary products of interest are cis- and trans-2,4-dimethylcyclohexanol and this compound. The selectivity towards these products is a key challenge and is highly dependent on the choice of catalyst, support material, solvent, reaction temperature, and hydrogen pressure.

The reaction typically proceeds in a stepwise manner. The initial hydrogenation of the aromatic ring yields the corresponding cyclohexanone (B45756) (this compound). Subsequent reduction of the ketone functionality leads to the formation of the cyclohexanol (B46403) (2,4-dimethylcyclohexanol). Controlling the reaction to selectively yield either the ketone or the alcohol is a primary objective in the industrial application of this process.

Reaction Pathways and Mechanisms

The hydrogenation of 2,4-dimethylphenol on a heterogeneous catalyst surface generally follows the Horiuti-Polanyi mechanism, involving the dissociative adsorption of hydrogen on the metal surface and the stepwise addition of hydrogen atoms to the adsorbed phenol (B47542).

The generally accepted reaction pathway is as follows:

-

Adsorption: 2,4-dimethylphenol adsorbs onto the catalyst surface.

-

Hydrogenation to Ketone: The aromatic ring is hydrogenated to form the intermediate, this compound.

-

Desorption/Further Hydrogenation: The this compound can either desorb from the catalyst surface as the final product or undergo further hydrogenation.

-

Hydrogenation to Alcohol: The carbonyl group of the cyclohexanone is reduced to a hydroxyl group, forming 2,4-dimethylcyclohexanol.

The selectivity of the reaction is a kinetic and thermodynamic interplay. Milder conditions often favor the formation of the ketone, while more forcing conditions (higher temperature and pressure) typically lead to the fully hydrogenated alcohol.

Caption: General reaction pathway for the hydrogenation of 2,4-dimethylphenol.

Catalytic Systems

A variety of noble and base metal catalysts have been investigated for the hydrogenation of phenols. The choice of catalyst is paramount in determining both the activity and selectivity of the reaction.

Noble Metal Catalysts

-

Palladium (Pd): Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for the selective hydrogenation of phenols to cyclohexanones. The selectivity is often influenced by the presence of additives and the nature of the support.

-

Platinum (Pt): Platinum catalysts, such as platinum oxide (Adam's catalyst) or platinum on carbon (Pt/C), are highly active for the complete hydrogenation of the aromatic ring to form cyclohexanols.

-

Rhodium (Rh): Rhodium catalysts, often supported on carbon or alumina, are also very active for aromatic ring hydrogenation and typically favor the formation of cyclohexanols.

-

Ruthenium (Ru): Ruthenium catalysts are known for their high activity in phenol hydrogenation, often leading to complete saturation of the ring to produce cyclohexanols.

Catalyst Supports

The catalyst support can significantly influence the dispersion of the active metal, the adsorption of reactants, and the overall catalytic performance. Common supports include:

-

Activated Carbon: High surface area and chemical inertness make it a popular choice.

-

Alumina (Al₂O₃): Can provide acidic or basic sites that influence the reaction selectivity.

-

Silica (SiO₂): Generally inert and provides good thermal stability.

-

Titania (TiO₂): Can exhibit strong metal-support interactions that modify the catalytic properties.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalytic systems for the hydrogenation of substituted phenols, providing a comparative basis for the hydrogenation of 2,4-dimethylphenol.

Table 1: Hydrogenation of Phenol over Various Supported Catalysts

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanone (%) | Selectivity to Cyclohexanol (%) | Reference |

| 5% Pd | Al₂O₃ | 150 | 20 | 100 | 95 | 5 | [General Literature] |

| 5% Pt | C | 100 | 30 | 100 | 10 | 90 | [General Literature] |

| 5% Rh | C | 80 | 40 | 100 | 5 | 95 | [General Literature] |

| 5% Ru | Al₂O₃ | 120 | 50 | 100 | <5 | >95 | [General Literature] |

Table 2: Hydrogenation of o-Cresol to 2-Methylcyclohexanol

| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield of 2-Methylcyclohexanol (%) | Reference |

| 5% Ru/C | 100 | 70 | 4 | >99 | 98 (cis/trans mixture) | [General Literature] |

| 5% Rh/C | 80 | 50 | 6 | >99 | 97 (cis/trans mixture) | [General Literature] |

Note: The data in these tables are representative and have been compiled from various sources on phenol and cresol (B1669610) hydrogenation to illustrate general trends. Specific results for 2,4-dimethylphenol may vary.

Detailed Experimental Protocols

The following provides a general experimental protocol for the catalytic hydrogenation of 2,4-dimethylphenol. Specific parameters should be optimized based on the desired product and available equipment.

Materials and Equipment

-

Reactant: 2,4-Dimethylphenol

-

Catalyst: e.g., 5% Pd/C or 5% Ru/C

-

Solvent: e.g., Ethanol, Isopropanol, or Cyclohexane

-

Hydrogen Source: High-purity hydrogen gas

-

Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

-

Filtration System: To separate the catalyst after the reaction.

-

Analytical Equipment: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis.

General Hydrogenation Procedure

Caption: A typical experimental workflow for the catalytic hydrogenation of 2,4-dimethylphenol.

Step-by-Step Protocol:

-

Reactor Charging: The autoclave is charged with 2,4-dimethylphenol, the chosen solvent, and the catalyst. The catalyst loading is typically between 1-10% by weight relative to the substrate.

-

Sealing and Purging: The reactor is securely sealed. To ensure an inert atmosphere, the reactor is purged with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air.

-

Pressurization and Heating: The reactor is then pressurized with hydrogen to the desired reaction pressure. The stirring is initiated, and the reactor is heated to the target temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the gas cylinder. The reaction is considered complete when hydrogen consumption ceases.

-

Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.

-

Catalyst Separation and Product Analysis: The reaction mixture is removed from the reactor and the heterogeneous catalyst is separated by filtration. The filtrate, containing the product mixture, is then analyzed by GC or HPLC to determine the conversion of 2,4-dimethylphenol and the selectivity to the different products.

Factors Influencing Selectivity

The selective synthesis of either this compound or 2,4-dimethylcyclohexanol is influenced by several key parameters:

-

Catalyst Type: As a general trend, Pd catalysts favor the formation of the ketone, while Pt, Rh, and Ru catalysts tend to produce the alcohol.

-

Temperature: Higher temperatures generally increase the reaction rate but can also favor the over-hydrogenation to the alcohol.

-

Hydrogen Pressure: Increased hydrogen pressure typically leads to higher reaction rates and a greater propensity for complete hydrogenation to the alcohol.

-

Solvent: The polarity of the solvent can influence the adsorption of the substrate and intermediate products on the catalyst surface, thereby affecting selectivity. Non-polar solvents often favor ketone formation.

-

Additives: The addition of acidic or basic promoters can significantly alter the selectivity of the reaction. For instance, the presence of a base can sometimes suppress the further hydrogenation of the ketone.

Caption: Logical relationships between key reaction parameters and outcomes.

Conclusion

The catalytic hydrogenation of 2,4-dimethylphenol is a versatile and important reaction for the production of valuable chemical intermediates. The selection of an appropriate catalyst and the careful control of reaction conditions are crucial for achieving high conversion and selectivity towards the desired product, be it this compound or 2,4-dimethylcyclohexanol. This guide provides a foundational understanding for researchers and professionals in the field to design and optimize this important chemical transformation. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and sustainability of this process.

An In-depth Technical Guide to the Stereochemistry and Chirality of 2,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylcyclohexanone is a chiral cyclic ketone that presents a fascinating case study in stereoisomerism and conformational analysis. With two stereogenic centers at positions 2 and 4, the molecule can exist as two pairs of enantiomers: cis and trans diastereomers. The interplay of steric and electronic effects governs the relative stability of these stereoisomers and their preferred conformations, which in turn dictates their chemical reactivity and chiroptical properties. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the stereoisomers of this compound, tailored for professionals in research and drug development.

Stereoisomers and Chirality

This compound possesses two chiral centers, leading to the possibility of four stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.

-

Cis Isomers: (2R,4S)-2,4-dimethylcyclohexanone and (2S,4R)-2,4-dimethylcyclohexanone. In the cis configuration, the two methyl groups are on the same face of the cyclohexane (B81311) ring.

-

Trans Isomers: (2R,4R)-2,4-dimethylcyclohexanone and (2S,4S)-2,4-dimethylcyclohexanone. In the trans configuration, the two methyl groups are on opposite faces of the ring.

The relationship between these stereoisomers can be visualized as follows:

Conformational Analysis and Stability

The stability of the cis and trans isomers is determined by the conformational preferences of the methyl groups on the cyclohexane ring. In a chair conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups due to minimized 1,3-diaxial interactions.

-

Trans Isomer: The trans isomer is the thermodynamically more stable diastereomer. In its most stable chair conformation, both methyl groups can occupy equatorial positions, thus avoiding unfavorable steric interactions.

-

Cis Isomer: In the cis isomer, one methyl group must be in an axial position while the other is equatorial in any given chair conformation. This leads to steric strain from 1,3-diaxial interactions, making the cis isomer less stable than the trans isomer.

Under basic conditions, such as in the presence of sodium hydroxide (B78521) in aqueous ethanol (B145695), the cis and trans isomers can interconvert through the formation of an enolate intermediate. At equilibrium, the mixture is dominated by the more stable trans isomer.[1][2] An equilibrium concentration of 89.5% of the trans isomer and 10.5% of the cis isomer has been reported.[3]

Synthesis of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the reaction conditions.

A common synthetic approach involves the methylation of a pre-existing cyclohexanone (B45756) derivative. For instance, the reaction of an appropriate enolate with a methylating agent can be employed. The stereoselectivity of this reaction will determine the initial cis:trans ratio.

To obtain a specific diastereomer, a stereoselective synthesis or a post-synthesis isomerization and separation strategy can be employed. For example, starting with a mixture of isomers, base-catalyzed equilibration can be used to enrich the thermodynamically more stable trans isomer.[4]

Furthermore, enantiomerically pure starting materials can be used to synthesize specific enantiomers. For example, (-)-cis-2,4-dimethylcyclohexanone can be prepared from (+)-pulegone.

Experimental Protocols

Isomerization of cis-2,4-Dimethylcyclohexanone to the trans Isomer

This protocol describes a general method for the base-catalyzed isomerization of a mixture of cis and trans-2,4-dimethylcyclohexanone to enrich the more stable trans isomer.

Materials:

-

Mixture of cis- and trans-2,4-dimethylcyclohexanone

-

Ethanol

-

Aqueous Sodium Hydroxide (e.g., 1 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the mixture of this compound isomers in ethanol.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the isomerization by a suitable analytical technique (e.g., GC-MS).

-

Once equilibrium is reached (as indicated by a stable isomer ratio), neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution to obtain the isomerically enriched mixture.

The following diagram illustrates the workflow for this isomerization process.

Separation and Characterization of Stereoisomers

The separation of the diastereomers and enantiomers of this compound requires chromatographic techniques.

Diastereomer Separation

Cis and trans diastereomers have different physical properties and can be separated by standard chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point for the separation of these isomers.[2][5]

Enantiomer Separation

The separation of the enantiomers of both the cis and trans diastereomers requires a chiral environment. This is typically achieved using chiral chromatography.

-

Chiral Gas Chromatography (GC): Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can be used for the separation of volatile enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs are often effective for a broad range of compounds.